molecular formula C24H22N6O3 B7713091 1-Benzyl-4-{2-nitro-4-[5-(pyridin-2-YL)-1,2,4-oxadiazol-3-YL]phenyl}piperazine

1-Benzyl-4-{2-nitro-4-[5-(pyridin-2-YL)-1,2,4-oxadiazol-3-YL]phenyl}piperazine

Cat. No.: B7713091
M. Wt: 442.5 g/mol
InChI Key: OGVVEAGYHGXDRI-UHFFFAOYSA-N
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Description

1-Benzyl-4-{2-nitro-4-[5-(pyridin-2-YL)-1,2,4-oxadiazol-3-YL]phenyl}piperazine is a complex organic compound that features a piperazine ring substituted with a benzyl group and a nitro-phenyl-oxadiazole moiety

Properties

IUPAC Name

3-[4-(4-benzylpiperazin-1-yl)-3-nitrophenyl]-5-pyridin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N6O3/c31-30(32)22-16-19(23-26-24(33-27-23)20-8-4-5-11-25-20)9-10-21(22)29-14-12-28(13-15-29)17-18-6-2-1-3-7-18/h1-11,16H,12-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGVVEAGYHGXDRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)C4=NOC(=N4)C5=CC=CC=N5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-{2-nitro-4-[5-(pyridin-2-YL)-1,2,4-oxadiazol-3-YL]phenyl}piperazine typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Introduction of the Nitro Group: The nitro group is introduced via nitration of the phenyl ring using a mixture of concentrated nitric and sulfuric acids.

    Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-{2-nitro-4-[5-(pyridin-2-YL)-1,2,4-oxadiazol-3-YL]phenyl}piperazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Cyclization: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Reducing Agents: Hydrogen gas, palladium on carbon.

    Nucleophiles: Sodium azide, potassium cyanide.

    Cyclization Agents: Phosphorus oxychloride, thionyl chloride.

Major Products:

    Amino Derivatives: Reduction of the nitro group yields amino derivatives.

    Substituted Piperazines: Nucleophilic substitution yields various substituted piperazines.

    Complex Heterocycles: Cyclization reactions yield complex heterocyclic compounds.

Scientific Research Applications

1-Benzyl-4-{2-nitro-4-[5-(pyridin-2-YL)-1,2,4-oxadiazol-3-YL]phenyl}piperazine has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in biological studies to understand its interactions with various biomolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-{2-nitro-4-[5-(pyridin-2-YL)-1,2,4-oxadiazol-3-YL]phenyl}piperazine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular processes, leading to inhibition or modulation of their activity.

    Pathways Involved: It may interfere with signaling pathways, such as those involved in cell proliferation or apoptosis, thereby exerting its biological effects.

Comparison with Similar Compounds

  • 1-Benzyl-4-{2-nitro-4-[5-(pyridin-2-YL)-1,2,4-triazol-3-YL]phenyl}piperazine
  • 1-Benzyl-4-{2-nitro-4-[5-(pyridin-2-YL)-1,2,4-thiadiazol-3-YL]phenyl}piperazine

Comparison:

  • Structural Differences: The main difference lies in the heterocyclic ring (oxadiazole vs. triazole vs. thiadiazole).
  • Chemical Properties: These structural differences lead to variations in chemical reactivity and stability.
  • Biological Activity: The different heterocyclic rings can result in distinct biological activities and target specificities, making each compound unique in its potential applications.

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